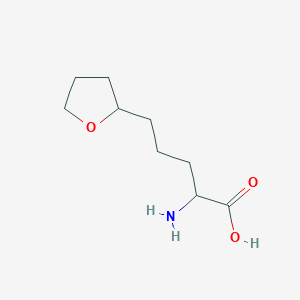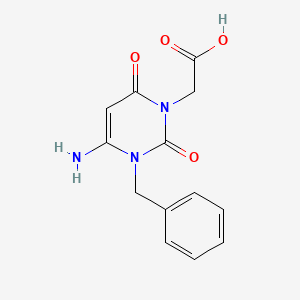
5-Chloro-2-hydrazinylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydrazinylpyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinylpyrimidin-4-ol typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydrazinylpyrimidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The hydrazinyl group can be oxidized or reduced under appropriate conditions.
Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced derivatives of the hydrazinyl group.
Condensation: Hydrazones.
Applications De Recherche Scientifique
5-Chloro-2-hydrazinylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydrazinylpyrimidin-4-ol involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function. This interaction can disrupt various biological pathways, making the compound useful in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitropyrimidin-4-ol: Similar structure but with a nitro group instead of a hydrazinyl group.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, making it more reactive in nucleophilic substitution reactions.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic structure with similar reactivity.
Uniqueness
5-Chloro-2-hydrazinylpyrimidin-4-ol is unique due to its specific combination of a chlorine atom and a hydrazinyl group on the pyrimidine ring
Propriétés
Formule moléculaire |
C4H5ClN4O |
|---|---|
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
5-chloro-2-hydrazinyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10) |
Clé InChI |
RPZJEGLDWZHOPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)


![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)



![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)

![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
